Pefachrome(R) try*
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pefachrome® Try is a chromogenic substrate specifically designed for the detection of serine proteases such as trypsin. It is widely used in coagulation diagnostics and research due to its high sensitivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pefachrome® Try is synthesized through a series of peptide coupling reactions. The sequence for Pefachrome® Try is Cbo-Val-Gly-Arg-pNA, AcOH. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps to yield the final product .
Industrial Production Methods
In industrial settings, the production of Pefachrome® Try involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Pefachrome® Try undergoes hydrolysis when exposed to serine proteases like trypsin. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Serine proteases (e.g., trypsin), buffer solutions (e.g., phosphate buffer)
Conditions: The reaction typically occurs at neutral pH and body temperature (37°C)
Major Products
The major product formed from the hydrolysis of Pefachrome® Try is p-nitroaniline (pNA), which absorbs light at 405 nm .
Scientific Research Applications
Pefachrome® Try is extensively used in various scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to measure the activity of serine proteases
Biology: Employed in studies involving protein digestion and enzyme kinetics
Medicine: Utilized in diagnostic assays for coagulation disorders and in the development of antithrombotic drugs
Industry: Applied in quality control processes for pharmaceutical preparations
Mechanism of Action
Pefachrome® Try functions as a chromogenic substrate for serine proteases. When trypsin cleaves the peptide bond in Pefachrome® Try, it releases p-nitroaniline (pNA), which produces a color change detectable by spectrophotometry. This reaction allows for the quantification of protease activity .
Comparison with Similar Compounds
Similar Compounds
Pefachrome® PCa: A chromogenic substrate for activated protein C.
Pefachrome® FIXa: A chromogenic substrate for Factor IXa.
Pefafluor®: A fluorogenic substrate for various serine proteases.
Uniqueness
Pefachrome® Try is unique due to its high specificity for trypsin and its ability to produce a measurable color change upon hydrolysis. This makes it particularly valuable in diagnostic assays and research applications focused on serine proteases .
Properties
IUPAC Name |
acetic acid;N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECNHBSLLUDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.